molecular formula C18H19NO4 B2780109 N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide CAS No. 556020-38-3

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide

Cat. No. B2780109
CAS RN: 556020-38-3
M. Wt: 313.353
InChI Key: MRUOUFDDUXMBNH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide, also known as DMFMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DMFMA is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in the detoxification of ROS. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. One direction is the further investigation of its mechanism of action, which could lead to the identification of new targets for drug development. Another direction is the optimization of its synthesis method, which could lead to the development of more efficient and cost-effective methods for producing N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. Additionally, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in animal models could provide valuable insights into its potential use as a drug candidate for various diseases. Overall, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 5-bromo-2-methoxybenzaldehyde to form 3,4-dimethyl-5-(2-methoxyphenyl)-2-benzaldehyde. This intermediate is then reacted with chloroacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and diabetes. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-17-9-14(10-20)5-7-16(17)22-3/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUOUFDDUXMBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide

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